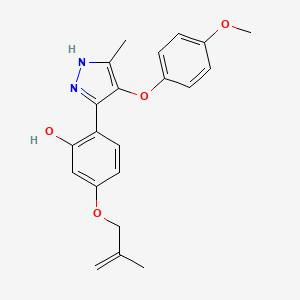

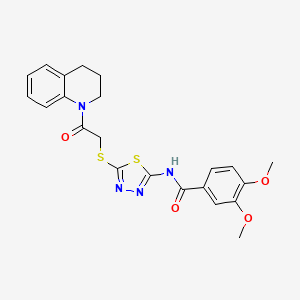

![molecular formula C21H32O2 B2541881 methyl 4-[(1E)-tridec-1-en-1-yl]benzoate CAS No. 339014-50-5](/img/structure/B2541881.png)

methyl 4-[(1E)-tridec-1-en-1-yl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate is a chemical compound with the molecular formula C21H32O2 . It has a molecular weight of 316.48 . The IUPAC name for this compound is methyl 4-[(1E)-1-tridecenyl]benzoate .

Molecular Structure Analysis

The InChI code for methyl 4-[(1E)-tridec-1-en-1-yl]benzoate is 1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(22)23-2/h13-18H,3-12H2,1-2H3/b14-13+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.Scientific Research Applications

Synthesis and Biological Activities

A study by Shah (2014) in the Journal of The Korean Chemical Society discusses the preparation of 4-(1H)-benzotriazoyl methyl amino benzoate, a compound related to the synthesis of novel arylazopyrazolones. These compounds have shown significant antimicrobial activity against various bacteria and fungi, demonstrating potential applications in the field of antimicrobial agents (Shah, 2014).

Fluorescence Probe Properties in Micelles and Vesicles

Singh and Darshi (2002) explored the absorption and fluorescence spectral studies of methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate and related compounds in various media. Their findings indicate potential applications in understanding the interaction of these compounds in different environments, which could be relevant for drug delivery systems and the study of biological membranes (Singh & Darshi, 2002).

Hydrogen-bonded Supramolecular Structures

Research by Portilla et al. (2007) in Acta Crystallographica Section C discusses the hydrogen-bonded supramolecular structures of methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate. This research contributes to the understanding of molecular interactions and crystal engineering, which is essential for the design of new materials and pharmaceuticals (Portilla et al., 2007).

Synthesis of Triazole Ester Derivatives

Toumani (2017) discusses the preparation of triazole ester derivatives, including compounds similar to methyl 4-[(1E)-tridec-1-en-1-yl]benzoate. Triazole derivatives are known for their wide variety of biological applications, indicating potential uses in pharmaceuticals and other health-related fields (Toumani, 2017).

Synthesis of Labelled Compounds

Taylor et al. (1996) in the Journal of Labelled Compounds and Radiopharmaceuticals describe the synthesis of benzoyl methyl 4-(2,5-dihydroxybenzylamino)benzoate, a process which is relevant for the preparation of radiolabelled compounds. This has implications in the field of medical imaging and diagnostics (Taylor et al., 1996).

Palladium-catalyzed Allylic Amination of Unsaturated Sugars

Baer and Hanna (1981) discuss the use of methyl 4-O-benzoyl-6-bromo-6-deoxy-α-d-glucopyranoside, a compound structurally related to methyl 4-[(1E)-tridec-1-en-1-yl]benzoate, in the synthesis of d-forosamine. This study provides insight into the chemical processes used in synthesizing complex sugar molecules, which are crucial in the development of various pharmaceuticals (Baer & Hanna, 1981).

properties

IUPAC Name |

methyl 4-[(E)-tridec-1-enyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(22)23-2/h13-18H,3-12H2,1-2H3/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOVKLHEIIDXDW-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC1=CC=C(C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/C1=CC=C(C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-tridecenyl)benzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

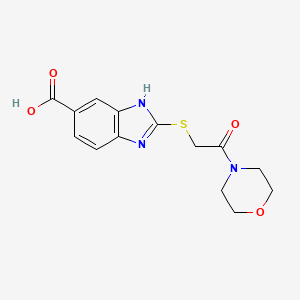

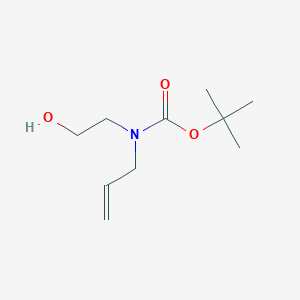

![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)

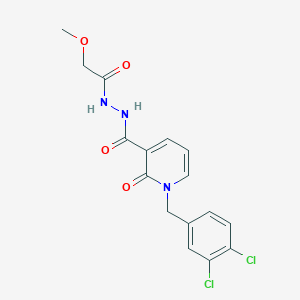

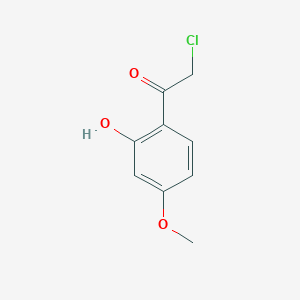

![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)

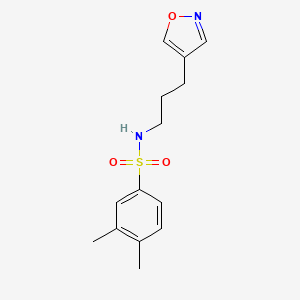

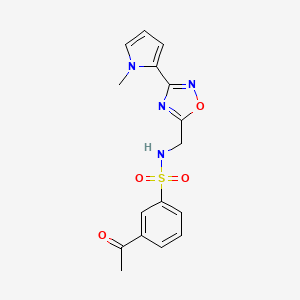

![N-[4-(acetylamino)phenyl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)

![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)

![2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione](/img/structure/B2541821.png)